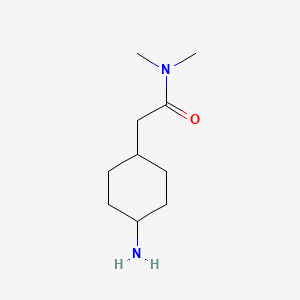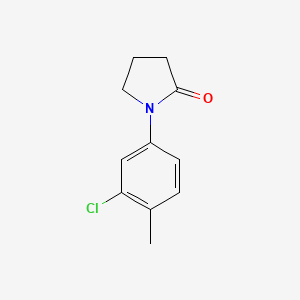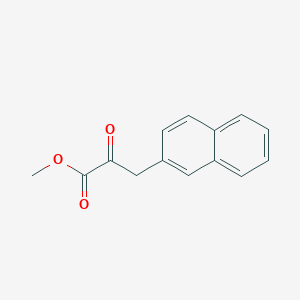
Methyl 3-(2-naphthyl)-2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-naphthyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a propanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-naphthyl)-2-oxopropanoate typically involves the esterification of 3-(2-naphthyl)-2-oxopropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(2-naphthyl)-2-oxopropanoic acid+methanolacid catalystMethyl 3-(2-naphthyl)-2-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-naphthyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: 3-(2-naphthyl)-2-oxopropanoic acid or 2-naphthyl ketones.
Reduction: Methyl 3-(2-naphthyl)-2-hydroxypropanoate.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
Methyl 3-(2-naphthyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-naphthyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The naphthalene ring can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Methyl 3-(2-naphthyl)-2-oxopropanoate can be compared with other similar compounds, such as:
Methyl 2-naphthoate: Similar structure but lacks the oxo group on the propanoate chain.
Ethyl 3-(2-naphthyl)-2-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(1-naphthyl)-2-oxopropanoate: Similar structure but with the naphthalene ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C14H12O3 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
methyl 3-naphthalen-2-yl-2-oxopropanoate |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 |
Clave InChI |
XVZZZRMGQHQDKR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)CC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
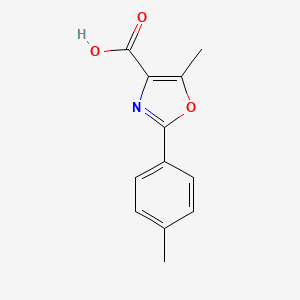
![2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13690620.png)

![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
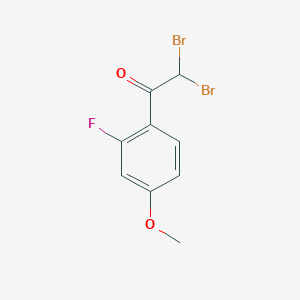

![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)

![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
